B32B3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

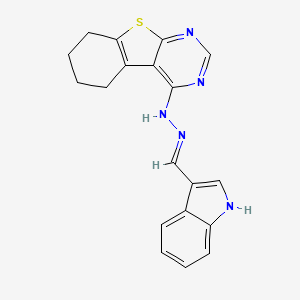

N-[(E)-1H-indol-3-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5S/c1-3-7-15-13(5-1)12(9-20-15)10-23-24-18-17-14-6-2-4-8-16(14)25-19(17)22-11-21-18/h1,3,5,7,9-11,20H,2,4,6,8H2,(H,21,22,24)/b23-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDKHZVFMAWBFX-AUEPDCJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of B32B3: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

B32B3 is a potent and selective, cell-permeable, ATP-competitive small molecule inhibitor of the VprBP (HIV-1 Viral Protein R Binding Protein) kinase. VprBP, also known as DCAF1 (DDB1 and CUL4 Associated Factor 1), possesses intrinsic kinase activity that specifically targets histone H2A at threonine 120 (H2AT120). The resulting phosphorylation (H2AT120p) is an epigenetic modification that leads to the transcriptional repression of tumor suppressor and growth-regulatory genes. Elevated VprBP expression and subsequent H2AT120p are associated with the pathogenesis of several cancers, including prostate cancer and melanoma. This compound reverses this oncogenic signaling by inhibiting VprBP kinase activity, thereby reducing H2AT120p levels, reactivating gene expression, and suppressing tumor growth. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathway and experimental workflows.

Core Mechanism of Action: VprBP Kinase Inhibition

The primary mechanism of action of this compound is the competitive inhibition of the kinase function of VprBP. VprBP is an atypical kinase that plays a crucial role in epigenetic regulation through the phosphorylation of histone H2A at the threonine 120 residue.[1][2][3]

Key Events in the Signaling Pathway:

-

VprBP Kinase Activity: In various cancer cells, VprBP is often overexpressed.[1] VprBP utilizes ATP to phosphorylate histone H2A at threonine 120, leading to the formation of H2AT120p.[1]

-

Transcriptional Repression: The presence of the H2AT120p mark on chromatin is associated with the silencing of tumor suppressor and other growth-regulatory genes. This transcriptional repression contributes to unchecked cell proliferation and tumor progression.

-

This compound Inhibition: this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the VprBP kinase domain. This prevents ATP from binding and blocks the phosphorylation of H2A.

-

Reversal of Gene Silencing: By inhibiting VprBP, this compound leads to a significant reduction in H2AT120p levels. This reversal of the epigenetic modification allows for the re-expression of the silenced tumor suppressor genes.

-

Anti-Tumor Effect: The restoration of tumor suppressor gene expression leads to the inhibition of cancer cell proliferation and the suppression of tumor growth in vivo.

Signaling Pathway Diagram

Caption: VprBP-mediated phosphorylation of H2A and its inhibition by this compound.

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line | Target | Parameter | Value | Reference |

| Cellular Assay | DU-145 (Prostate Cancer) | H2AT120p Inhibition | IC₅₀ | 500 nM | |

| Cellular Assay | G361 / MeWo (Melanoma) | H2AT120p Inhibition | IC₅₀ | 100 nM | |

| Kinase Panel | N/A | VprBP | IC₅₀ | 600 nM | |

| Kinase Panel | 33 Other Protein Kinases | Off-Target Inhibition | Selectivity | >100-fold vs. VprBP |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |

| Mouse Xenograft | DU-145 (Prostate Cancer) | 5 mg/kg, twice a week for 3 weeks | 70-75% tumor growth inhibition | |

| Mouse Xenograft | G361 (Melanoma) | 2.5 mg/kg, every 3 days for 24 days | ~70% reduction in tumor growth |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro VprBP Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on VprBP's kinase activity.

Materials:

-

Recombinant human VprBP protein

-

Recombinant human histone H2A protein

-

This compound compound (dissolved in DMSO)

-

Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

SDS-PAGE gels and transfer apparatus

-

Nitrocellulose or PVDF membranes

-

Primary antibody: anti-H2AT120p

-

Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG

-

Chemiluminescence substrate

-

Scintillation counter (for radiolabeling)

Procedure:

-

Prepare a reaction mixture in Kinase Buffer containing recombinant VprBP (e.g., 50 nM) and recombinant histone H2A (e.g., 1 µg).

-

Add this compound at various concentrations (e.g., 0 to 10 µM) or DMSO as a vehicle control. Pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. For Western blot analysis, use unlabeled ATP (e.g., 100 µM). For radiometric analysis, use [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Terminate the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

For Western Blot Analysis: Transfer proteins to a nitrocellulose membrane. Block the membrane and probe with the anti-H2AT120p primary antibody, followed by the HRP-conjugated secondary antibody. Visualize the signal using a chemiluminescence substrate.

-

For Radiometric Analysis: After SDS-PAGE, dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of ³²P into histone H2A.

-

Quantify the band intensities to determine the IC₅₀ value of this compound.

DU-145 Prostate Cancer Xenograft Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor activity.

Materials:

-

DU-145 human prostate cancer cells

-

Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old

-

Matrigel

-

This compound formulated in a suitable vehicle (e.g., DMSO, PEG300)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Culture DU-145 cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 10x10⁶ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the flank of each mouse.

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg) or the vehicle control via the desired route (e.g., intraperitoneal injection) according to the specified regimen (e.g., twice weekly).

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and general health throughout the study as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for H2AT120p).

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo characterization of this compound.

Conclusion

This compound is a selective inhibitor of the VprBP kinase, a key epigenetic regulator involved in oncogenesis. Its mechanism of action is centered on the prevention of histone H2A phosphorylation at threonine 120, which leads to the reactivation of silenced tumor suppressor genes. This targeted approach results in potent anti-proliferative effects in cancer cells that overexpress VprBP and demonstrates significant anti-tumor efficacy in preclinical models. The data presented herein establish this compound as a promising therapeutic candidate and a valuable chemical probe for studying the role of VprBP-mediated H2AT120 phosphorylation in health and disease.

References

B32B3: A Technical Guide to a Novel VprBP Kinase Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B32B3 is a first-in-class, ATP-competitive small molecule inhibitor of the VprBP (DCAF1) kinase. It has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, colon cancer, and melanoma. This compound selectively targets the catalytic domain of VprBP, inhibiting its kinase activity and the subsequent phosphorylation of histone H2A at threonine 120 (H2AT120p). This inhibition leads to the reactivation of silenced tumor suppressor and growth-regulatory genes, ultimately impeding cancer cell proliferation and tumor growth. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in research settings.

Introduction to VprBP and the Role of this compound

VprBP (Vpr binding protein), also known as DCAF1 (DDB1 and CUL4 associated factor 1), is a multifaceted protein with roles in cell cycle regulation, DNA damage response, and transcriptional control. It functions as a substrate recognition component of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2][3] More recently, VprBP was identified as an atypical kinase that directly phosphorylates histone H2A at threonine 120 (H2AT120p).[1][4] This phosphorylation event is associated with the transcriptional repression of tumor suppressor genes, promoting cancer cell proliferation.

This compound was identified through a high-throughput screen as a potent and selective inhibitor of VprBP's kinase activity. By blocking H2AT120p, this compound effectively reverses the VprBP-mediated gene silencing, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

This compound: Quantitative Data and Specificity

This compound exhibits potent and selective inhibition of VprBP. The key quantitative metrics for this compound are summarized in the tables below.

| Parameter | Value | Assay Condition | Reference |

| IC50 (VprBP) | 0.6 µM | In vitro kinase assay | |

| IC50 (H2AT120p) | 0.5 µM | In-cell Western blot (DU145 cells) |

| Compound | Molecular Formula | Molecular Weight | CAS Number | SMILES |

| This compound | C₁₉H₁₇N₅S | 347.44 g/mol | 294193-86-5 | C1(C(N/N=C/C2=CNC3=C2C=CC=C3)=NC=N4)=C4SC5=C1CCCC5 |

Kinase Selectivity: this compound demonstrates high selectivity for VprBP, with over 100-fold greater potency against VprBP compared to a panel of 33 other kinases. The specific kinases in this panel are not publicly available at this time.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic kinase domain of VprBP. This prevents the transfer of a phosphate group to its substrate, histone H2A at threonine 120.

References

Structure of the B32B3 compound

An In-Depth Technical Guide to the B32B3 Compound: Structure, Mechanism, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound compound is a novel, cell-permeable small molecule that has demonstrated significant potential as an anti-cancer agent. It functions as a potent and selective ATP-competitive inhibitor of the VprBP (Vpr (HIV-1) binding protein), also known as DCAF1. VprBP possesses intrinsic kinase activity, specifically targeting histone H2A at threonine 120 (H2AT120). By inhibiting this phosphorylation, this compound effectively reactivates the transcription of tumor suppressor genes, leading to the suppression of cancer cell proliferation and inhibition of tumor growth in preclinical models. This guide provides a comprehensive overview of the this compound compound, including its chemical properties, mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.

Core Compound Details

The this compound compound is a critical tool for investigating the VprBP-mediated signaling pathway and a promising candidate for therapeutic development.

| Property | Value | Reference |

| Formal Name | 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone-1H-indole-3-carboxaldehyde | [1] |

| CAS Number | 294193-86-5 | [1] |

| Molecular Formula | C₁₉H₁₇N₅S | [1] |

| Molecular Weight | 347.4 g/mol | [1] |

| Target | VprBP (Vpr (HIV-1) binding protein) / DCAF1 | |

| Mechanism of Action | ATP-competitive inhibitor of VprBP kinase activity |

Mechanism of Action and Signaling Pathway

VprBP is an atypical kinase that phosphorylates histone H2A at threonine 120 (H2AT120p). This phosphorylation event is an epigenetic modification that leads to the transcriptional repression of a variety of tumor suppressor genes. In many cancers, VprBP is overexpressed, leading to the silencing of these critical growth-regulatory genes and promoting tumorigenesis.

The this compound compound directly inhibits the kinase activity of VprBP by competing with ATP for the binding site on the enzyme. This inhibition prevents the phosphorylation of H2A at T120. As a result, the repressive epigenetic mark is removed, leading to the reactivation of the silenced tumor suppressor genes. This restoration of tumor suppressor function ultimately impedes cancer cell proliferation and tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| DU-145 | VprBP Kinase Inhibition | IC₅₀ | 500 nM | |

| DU-145 | Cell Proliferation (MTT) | IC₅₀ | ~1 µM | |

| G361 | Cell Viability (MTT) | - | Dose-dependent decrease | |

| MeWo | Cell Viability (MTT) | - | Dose-dependent decrease |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Outcome | Reference |

| Prostate | DU-145 | Mice | 5 mg/kg, twice a week for 3 weeks | 70-75% inhibition of tumor growth | |

| Melanoma | G361 | Mice | 2.5, 5, or 10 mg/kg for 24 days | Significant reduction in tumor volume |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound compound.

In Vitro VprBP Kinase Assay

This assay is used to determine the inhibitory effect of this compound on the kinase activity of VprBP.

Materials:

-

Recombinant VprBP

-

Recombinant Histone H2A or reconstituted nucleosomes

-

Kinase Buffer (50 mM Tris-HCl, pH 7.5, 20 mM EGTA, 10 mM MgCl₂, 1 mM DTT, 1 mM β-glycerophosphate)

-

[γ-³²P] ATP (10 μCi)

-

4 mM ATP

-

This compound compound (or other inhibitors) at desired concentrations (e.g., 5 µM for initial screening)

-

SDS-PAGE apparatus and reagents

-

Coomassie blue stain

-

Autoradiography film or digital imager

Procedure:

-

Prepare the kinase reaction mixture by combining recombinant VprBP, substrate (1 µg free histones or 2 µg nucleosomes), and kinase buffer.

-

Add the this compound compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P] ATP and 4 mM ATP.

-

Incubate the reaction mixture for 30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Stain the gel with Coomassie blue to visualize total protein.

-

Dry the gel and expose it to autoradiography film or a phosphorimager to detect the incorporated radiolabeled phosphate, indicating H2A phosphorylation.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

DU-145, G361, or other cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of this compound (e.g., 0-5 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect changes in the levels of specific proteins, such as VprBP and phosphorylated H2A, following treatment with this compound.

Materials:

-

Cells treated with this compound or DMSO

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE apparatus and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-VPRBP, anti-H2AT120p, anti-H2A, anti-Actin). Recommended dilutions for VPRBP antibodies range from 1:400 to 1:8000.

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

X-ray film or digital imaging system

Procedure:

-

Lyse the treated cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 30-50 µg of protein from each sample by boiling in SDS loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and detect the chemiluminescent signal using X-ray film or a digital imager.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

DU-145 or other tumorigenic cancer cells

-

Matrigel (optional, for co-injection with cells)

-

This compound compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 million DU-145 cells) into the flank of each mouse.

-

Monitor the mice for tumor formation. Palpate the injection sites up to three times a week.

-

Once tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg) or the vehicle control via the desired route (e.g., intraperitoneal injection) according to the predetermined schedule (e.g., twice a week).

-

Measure tumor volume with calipers regularly (e.g., daily or every 3 days) and record the body weight of the mice.

-

Continue the treatment for the specified duration (e.g., 3-4 weeks).

-

At the end of the study, humanely euthanize the mice, excise the tumors, and measure their weight. Tissues can be collected for further analysis (e.g., histology, Western blot).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and validation of a VprBP inhibitor like this compound.

Conclusion

The this compound compound represents a significant advancement in the field of epigenetic cancer therapy. Its targeted inhibition of VprBP kinase activity provides a clear mechanism for the reactivation of tumor suppressor genes. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, underscore its potential as a lead compound for the development of novel cancer treatments. The detailed protocols provided in this guide are intended to facilitate further research into this compound and the broader role of VprBP in cancer biology.

References

An In-depth Technical Guide to the B32B3 Target Protein: VprBP/DCAF1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vpr (HIV-1) Binding Protein (VprBP), also known as DDB1 and CUL4 Associated Factor 1 (DCAF1), is a multifaceted protein that has emerged as a critical regulator of numerous cellular processes and a promising target for therapeutic intervention, particularly in oncology. Initially identified for its interaction with the HIV-1 accessory protein Vpr, VprBP is now understood to possess dual functionality: as a substrate receptor for Cullin-RING E3 ubiquitin ligase complexes and as a serine/threonine kinase. Its involvement in cell cycle progression, DNA damage response, transcriptional regulation, and tumorigenesis underscores its significance in cellular homeostasis and disease. This technical guide provides a comprehensive overview of VprBP, with a focus on its molecular functions, involvement in signaling pathways, and its potential as a drug target, exemplified by the inhibitor B32B3. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction to VprBP/DCAF1

VprBP is a large, 1507-amino acid protein that plays a pivotal role in protein ubiquitination and cellular signaling.[1][2] It functions as a substrate recognition subunit for the CRL4 (Cullin4-DDB1-Roc1) and EDD/UBR5 E3 ubiquitin ligase complexes, mediating the ubiquitination and subsequent degradation or functional alteration of target proteins.[1][3] More recently, VprBP was identified as an atypical kinase that phosphorylates histone H2A at threonine 120 (H2AT120p), leading to transcriptional repression of tumor suppressor genes.[2] This dual functionality places VprBP at the nexus of protein degradation and epigenetic regulation, making it a key player in maintaining cellular integrity.

Dysregulation of VprBP has been implicated in several cancers, including prostate, colon, melanoma, and ovarian cancer, where its overexpression often correlates with poor prognosis. Its role in promoting cell proliferation and inhibiting tumor suppressor pathways, such as the p53 pathway, has made it an attractive target for cancer therapy.

Protein Structure and Domains

VprBP possesses several conserved domains that are crucial for its diverse functions. The human VprBP protein is encoded by the VPRBP gene located on chromosome 3.

-

LisH (LIS1 homology) motif: This central motif is involved in the oligomerization of VprBP and enhances the functional activity of the CRL4ADCAF1 E3 ligase complex.

-

WD40 repeats: Located in the C-terminal region, these two WD40 motifs are critical for its interaction with both DDB1 and the HIV-1 Vpr protein. The predicted β-propeller conformation of this domain is likely essential for its association with Vpr.

-

Kinase Domain: A casein kinase (CK)-like domain is present in the N-terminal region of VprBP (residues 141-500), which is responsible for its kinase activity towards histone H2A. The K194R mutation within this domain abrogates its kinase activity.

Core Signaling Pathways Involving VprBP

VprBP is a central node in several critical signaling pathways, primarily through its roles in protein ubiquitination and phosphorylation.

The CRL4VprBP E3 Ubiquitin Ligase Pathway

VprBP serves as a substrate receptor for the CRL4 E3 ubiquitin ligase complex, which consists of Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and the RING-box protein 1 (RBX1 or ROC1). VprBP binds to DDB1, which in turn bridges it to the CUL4 scaffold, bringing the substrate in proximity to the E2 ubiquitin-conjugating enzyme for ubiquitination.

Caption: The CRL4-VprBP E3 ubiquitin ligase pathway.

The EDD-Dyrk2-DDB1-VprBP (EDVP) E3 Ubiquitin Ligase Pathway

Uniquely, VprBP can also function as a substrate receptor for the HECT-type E3 ligase EDD/UBR5. In this complex, the kinase DYRK2 acts as an adapter, bridging EDD to the DDB1-VprBP module. This allows VprBP to direct the ubiquitination of a distinct set of substrates.

Caption: The EDD-VprBP E3 ubiquitin ligase pathway.

VprBP-Mediated Transcriptional Repression via Histone Phosphorylation

As a kinase, VprBP directly phosphorylates histone H2A at threonine 120. This epigenetic mark is associated with the transcriptional silencing of growth-regulatory and tumor suppressor genes, contributing to oncogenesis.

Caption: VprBP's role in transcriptional repression.

Regulation of the p53 Tumor Suppressor Pathway

VprBP negatively regulates the p53 tumor suppressor. It can mediate p53's ubiquitination and degradation and also directly phosphorylate p53 at serine 367, which attenuates its transcriptional activity. In prostate cancer, VprBP expression is promoted by the androgen receptor (AR) and stabilized by O-GlcNAc transferase (OGT), leading to the restraint of p53 activation.

Caption: VprBP's negative regulation of p53.

Quantitative Data

While extensive research has been conducted on VprBP, specific quantitative data such as binding affinities and enzymatic kinetics are not always readily available in the literature. The following tables summarize the available quantitative and qualitative data.

Table 1: VprBP Interacting Proteins and Binding Domains

| Interacting Protein | VprBP Binding Domain/Residues | Functional Consequence of Interaction | Reference(s) |

| DDB1 | C-terminal WD40 repeats (aa 1041-1393) | Essential for CRL4 E3 ligase complex formation. | |

| HIV-1 Vpr | C-terminal WD40 repeats (aa 1041-1393) | Hijacking of CRL4 complex, leading to G2 cell cycle arrest. | |

| p53 | C-terminal domain of p53 | Phosphorylation of p53 at S367, leading to its inactivation and degradation. | |

| FoxM1 | aa 321-480 of FoxM1 | Regulation of FoxM1 ubiquitination, degradation, and transcriptional activation. | |

| Histone H3 | N-terminal tail | Repression of p53-mediated transcription. | |

| TET2 | Catalytic domain of TET2 | Regulation of TET2 ubiquitination and degradation. | |

| Lats1/2 | Not specified | Polyubiquitination and degradation/inactivation, inhibiting the Hippo pathway. | |

| Merlin (NF2) | FERM domain of Merlin | Inhibition of CRL4DCAF1 activity, tumor suppression. | |

| RAG1 | N-terminal region of RAG1 | Required for B-cell development and V(D)J recombination fidelity. |

Note: Specific Kd values for these interactions are not widely reported in the reviewed literature.

Table 2: VprBP Kinase Activity and Inhibition

| Substrate | Phosphorylation Site | Functional Consequence | Inhibitor | IC50 | Reference(s) |

| Histone H2A | Threonine 120 (T120) | Transcriptional repression of tumor suppressor genes. | This compound | 0.1 µM (in melanoma cells) | |

| p53 | Serine 367 (S367) | Attenuation of p53 transcriptional and growth suppressive activities. | This compound | 0.5 µM (effective concentration in U2OS cells) |

Note: Detailed enzymatic kinetics (Km, kcat) for VprBP kinase activity are not widely reported in the reviewed literature.

Table 3: VprBP Expression in Tissues and Cancer

| Data Source | Expression Profile | Findings in Cancer | Reference(s) |

| The Human Protein Atlas | Ubiquitous cytoplasmic expression. | High expression in various cancers including melanoma, prostate, and colon cancer. | |

| TCGA | Varies across cancer types. | High VprBP mRNA expression correlates with poor prognosis in several cancers. Positive correlation with Androgen Receptor (AR) activity signatures in prostate cancer. | |

| ProteomicsDB | High expression in various cell types and tissues. | Provides quantitative protein expression data across a panel of cell lines and tissues. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to study VprBP. These are representative protocols and may require optimization for specific experimental conditions.

Co-Immunoprecipitation (Co-IP) to Detect VprBP Interactions

This protocol is designed to isolate VprBP and its interacting partners from cell lysates.

Caption: Workflow for Co-Immunoprecipitation of VprBP.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer or a non-denaturing buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Anti-VprBP antibody (validated for IP).

-

Isotype control IgG.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 2x Laemmli sample buffer or 0.1 M glycine, pH 2.5).

Procedure:

-

Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer for 30 minutes with gentle rotation.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add isotype control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and discard them.

-

Immunoprecipitation: Add the anti-VprBP antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.

-

Elution: Elute the bound proteins by resuspending the beads in elution buffer and boiling (for Laemmli buffer) or incubating at room temperature (for glycine buffer).

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against VprBP and putative interacting partners, or by mass spectrometry for unbiased identification of interactors.

In Vitro Kinase Assay for VprBP

This protocol is for measuring the kinase activity of recombinant VprBP on a substrate like histone H2A.

Materials:

-

Recombinant VprBP protein.

-

Substrate protein (e.g., recombinant Histone H2A or p53).

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

[γ-32P]ATP.

-

SDS-PAGE gels and autoradiography equipment.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, substrate protein, and recombinant VprBP.

-

Initiate Reaction: Start the reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the phosphorylated substrate.

Chromatin Immunoprecipitation (ChIP) for VprBP Target Genes

This protocol is used to identify the genomic loci where VprBP is bound.

Caption: Workflow for Chromatin Immunoprecipitation of VprBP.

Materials:

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Cell lysis and nuclear lysis buffers.

-

Sonication or micrococcal nuclease for chromatin fragmentation.

-

Anti-VprBP antibody (validated for ChIP).

-

Protein A/G beads.

-

Wash buffers of increasing stringency.

-

Elution buffer and Proteinase K.

-

Reagents for DNA purification.

-

Primers for qPCR analysis of target gene promoters.

Procedure:

-

Cross-linking: Treat cultured cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Fragment the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-VprBP antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt. Treat with Proteinase K to digest proteins.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Analysis: Quantify the enrichment of specific DNA sequences by qPCR using primers designed for the promoter regions of putative VprBP target genes.

VprBP as a Drug Target

The critical roles of VprBP in cancer cell proliferation and survival make it a compelling target for therapeutic intervention. The development of small molecule inhibitors that target either its E3 ligase substrate receptor function or its kinase activity is an active area of research.

The small molecule This compound has been identified as a selective inhibitor of VprBP's kinase activity. Studies have shown that this compound can attenuate H2AT120p, reactivate the expression of tumor suppressor genes, and impede tumor growth in preclinical models of colon, prostate, and melanoma cancers. The demonstrated efficacy of this compound highlights the therapeutic potential of targeting VprBP's kinase function.

Conclusion and Future Directions

VprBP/DCAF1 is a key regulatory protein with dual functions that are integral to cellular homeostasis. Its roles as a substrate receptor for E3 ubiquitin ligases and as a histone kinase place it at the crossroads of protein degradation and epigenetic control. The growing body of evidence linking VprBP to various cancers has established it as a high-value target for drug development.

Future research should focus on:

-

Elucidating the full spectrum of VprBP substrates for both its E3 ligase and kinase activities to better understand its biological functions.

-

Determining the precise molecular mechanisms that regulate the switch between its roles as a substrate receptor and a kinase.

-

Discovering and developing more potent and selective inhibitors of VprBP, including those that can disrupt its protein-protein interactions within the E3 ligase complexes.

-

Further investigating the therapeutic potential of VprBP inhibitors , alone and in combination with other anti-cancer agents, in a broader range of malignancies.

A deeper understanding of VprBP's complex biology will undoubtedly pave the way for novel therapeutic strategies for cancer and potentially other diseases where its function is dysregulated.

References

- 1. VprBP/DCAF1 Regulates the Degradation and Nonproteolytic Activation of the Cell Cycle Transcription Factor FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DCAF1 (VprBP): emerging physiological roles for a unique dual-service E3 ubiquitin ligase substrate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue expression of VPRBP - Summary - The Human Protein Atlas [v17.proteinatlas.org]

The Role of VprBP in Histone H2A Phosphorylation: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Core Mechanisms and Experimental Approaches

Abstract

VprBP (Vpr binding protein), also known as DCAF1 (DDB1- and CUL4-associated factor 1), has emerged as a critical regulator of chromatin dynamics and gene expression, with significant implications for cancer biology.[1][2] Beyond its role as a substrate receptor in the CRL4 E3 ubiquitin ligase complex, VprBP possesses intrinsic kinase activity, specifically targeting histone H2A.[3] This technical guide provides a comprehensive overview of the role of VprBP in histone H2A phosphorylation, its downstream consequences on gene transcription, and its involvement in oncogenesis. We present detailed experimental protocols and quantitative data to facilitate further research and the development of novel therapeutic strategies targeting this pathway.

Introduction: VprBP as a Histone Kinase

VprBP was initially identified as a cellular interacting partner of the HIV-1 accessory protein Vpr. Subsequent research has established its multifaceted role in cellular processes, including cell cycle regulation and DNA damage response. A pivotal discovery was the identification of VprBP's intrinsic kinase activity, which is atypical for a DCAF protein. VprBP directly phosphorylates histone H2A at threonine 120 (H2AT120p), a modification associated with transcriptional repression. This phosphorylation event is a key mechanism by which VprBP contributes to the epigenetic silencing of tumor suppressor and growth-regulatory genes, thereby promoting cancer cell proliferation and tumor growth. This whitepaper will delve into the molecular intricacies of VprBP-mediated H2A phosphorylation and provide practical guidance for its investigation.

The Molecular Mechanism: VprBP-Mediated H2A Phosphorylation

VprBP's kinase activity is a central aspect of its function in gene silencing. The phosphorylation of H2A at T120 by VprBP is a critical epigenetic mark that leads to the compaction of chromatin and the repression of gene transcription.

The Kinase Domain and Key Residues

The kinase activity of VprBP is dependent on a specific lysine residue, K194. Mutation of this residue to arginine (K194R) results in a kinase-dead VprBP mutant that is unable to phosphorylate H2A. This mutant serves as a crucial experimental tool to distinguish the kinase-dependent functions of VprBP from its other roles, such as in the E3 ubiquitin ligase complex.

Signaling Pathway

The signaling pathway initiated by VprBP's kinase activity is a linear cascade that culminates in transcriptional repression.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on VprBP's kinase activity and its inhibition.

Table 1: In Vitro and In Vivo Effects of VprBP Inhibitor B32B3

| Parameter | Cell Line / Model | Concentration / Dose | Effect | Reference |

| IC50 for H2AT120p inhibition | Melanoma cells (G361, MeWo) | 0.1 µM | 50% inhibition of H2A T120 phosphorylation | |

| Cell Proliferation Inhibition | LNCaP (Prostate Cancer) | 5 µmol/L | ~64% decrease in cell proliferation | |

| Tumor Growth Reduction | G361 Melanoma Xenografts | 2.5 mg/kg (every 3 days for 24 days) | ~70% reduction in proliferative capacity |

Table 2: Gene Expression Changes Upon VprBP Knockdown

| Gene | Cell Line | Fold Change in mRNA Level | Phenotype | Reference |

| BBC3 | LNCaP (VprBP knockdown) | Significant upregulation | Pro-apoptotic | |

| ZNF337 | LNCaP (VprBP knockdown) | Significant upregulation | Tumor suppressor related | |

| DDB2 | LNCaP (VprBP knockdown) | Significant upregulation | DNA damage response | |

| Growth Regulatory Genes | SW620 (VprBP knockdown) | ~4- to 15-fold increase | Tumor suppression |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of VprBP in H2A phosphorylation.

Chromatin Immunoprecipitation (ChIP) Assay for H2AT120p

This protocol is used to determine the genomic loci enriched with VprBP-mediated H2A T120 phosphorylation.

Materials:

-

Formaldehyde (1%)

-

Glycine (125 mM)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Antibodies: anti-H2AT120p, anti-VprBP, IgG (control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

qPCR primers for target genes

Protocol:

-

Crosslink cells with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with 125 mM glycine for 5 minutes.

-

Harvest and lyse cells to isolate nuclei.

-

Resuspend nuclei in nuclear lysis buffer and sonicate to shear chromatin to fragments of 200-1000 bp.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with specific antibodies (anti-H2AT120p, anti-VprBP, or IgG).

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR).

In Vitro Kinase Assay

This assay directly measures the kinase activity of VprBP on histone H2A.

Materials:

-

Recombinant VprBP (wild-type and K194R mutant)

-

Recombinant histone H2A or nucleosomes

-

Kinase buffer

-

[γ-³²P]ATP

-

SDS-PAGE gels

-

Autoradiography film or phosphorimager

Protocol:

-

Set up the kinase reaction by mixing recombinant VprBP, histone H2A/nucleosomes, and kinase buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager to detect the incorporation of ³²P into histone H2A.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of VprBP knockdown or inhibition on cell viability and proliferation.

Materials:

-

96-well plates

-

Cells of interest

-

VprBP shRNA/siRNA or inhibitor (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with VprBP shRNA/siRNA or different concentrations of this compound.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µl of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of single cells following VprBP modulation.

Materials:

-

6-well plates

-

Cells of interest

-

VprBP shRNA/siRNA or inhibitor (this compound)

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

-

Treat the cells as required (VprBP knockdown or inhibition).

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells).

Xenograft Tumor Model

This in vivo model is used to assess the effect of VprBP on tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cells with modulated VprBP expression (e.g., shVprBP or control)

-

Matrigel (optional)

-

Calipers

-

VprBP inhibitor (this compound)

Protocol:

-

Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) into the flanks of immunocompromised mice.

-

Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

-

For inhibitor studies, once tumors reach a certain size, randomize the mice into treatment and control groups.

-

Administer the VprBP inhibitor (e.g., this compound) or vehicle control according to the desired schedule and dosage.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Conclusion and Future Directions

The discovery of VprBP's intrinsic kinase activity and its role in phosphorylating histone H2A at T120 has unveiled a crucial mechanism of epigenetic gene silencing in cancer. This pathway represents a promising target for therapeutic intervention. The development of small molecule inhibitors like this compound provides a valuable tool for both basic research and preclinical studies. Future research should focus on identifying the full spectrum of VprBP's substrates, understanding its upstream regulation, and further elucidating its role in different cancer types. The detailed protocols and data presented in this guide are intended to empower researchers to contribute to this exciting and rapidly evolving field, with the ultimate goal of translating these fundamental discoveries into novel cancer therapies.

References

B32B3 and its effect on H2AT120p levels

An In-depth Technical Guide to the Modulation of H2AT120p Levels by the VprBP Inhibitor B32B3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone modifications are a critical component of epigenetic regulation, and their dysregulation is a hallmark of many cancers. The phosphorylation of histone H2A on threonine 120 (H2AT120p) is an emerging epigenetic marker implicated in oncogenesis. This modification is catalyzed by the kinase VprBP (Vpr binding protein), leading to the transcriptional silencing of tumor suppressor genes. This compound is a potent, cell-permeable, and selective small-molecule inhibitor of VprBP. This document provides a comprehensive technical overview of the mechanism of action of this compound, its direct effect on H2AT120p levels, and the experimental protocols used to quantify this interaction.

Introduction: The VprBP-H2AT120p Axis in Oncology

The Vpr binding protein (VprBP), also known as DDB1- and CUL4-associated factor 1 (DCAF1), has been identified as a kinase that plays a crucial role in epigenetic gene silencing.[1][2] One of its key substrates is histone H2A, which it phosphorylates at the threonine 120 residue (H2AT120p).[2][3] This phosphorylation event is not an isolated occurrence but a critical signal that contributes to the establishment of a repressive chromatin state.

In several cancer types, including colon, prostate, and melanoma, VprBP is overexpressed.[1] This overexpression leads to elevated global levels of H2AT120p, which in turn silences growth-regulatory and tumor-suppressive genes, thereby promoting cancer cell proliferation and tumor growth. The direct link between VprBP-mediated H2AT120p and tumorigenesis makes VprBP an attractive molecular target for novel therapeutic strategies. Other kinases, such as Bub1 and hVRK1, also phosphorylate H2A at T120, playing roles in processes like chromosome segregation and oncogenic transformation through different pathways.

This compound: A Selective VprBP Kinase Inhibitor

This compound is a small molecule identified through high-throughput screening as a selective inhibitor of VprBP. It acts as an ATP-competitive inhibitor, directly targeting the kinase activity of VprBP.

Chemical Properties of this compound:

-

Molecular Formula: C₁₉H₁₇N₅S

-

Molecular Weight: 347.44 g/mol

-

CAS Number: 294193-86-3

This compound exhibits high selectivity for VprBP, with over 100-fold greater selectivity against a panel of 33 other kinases. This specificity is critical for minimizing off-target effects, a desirable characteristic for a therapeutic agent. By inhibiting VprBP, this compound effectively reduces H2AT120p levels in cancer cells, leading to the reactivation of silenced genes and subsequent impairment of cancer cell growth.

Quantitative Data: The Effect of this compound on H2AT120p

The primary molecular effect of this compound is the dose-dependent reduction of H2AT120p in cells. This has been demonstrated across various cancer cell lines. The data below summarizes the inhibitory concentrations.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (H2AT120p Inhibition) | DU-145 (Prostate Cancer) | 0.5 µM | |

| IC₅₀ (VprBP Kinase Activity) | In vitro | 0.6 µM |

Treatment of cancer cells such as SW620 (colon) and DU145 (prostate) with this compound leads to a significant and measurable reduction in H2AT120p levels, often to nearly 30% of baseline, confirming on-target engagement in a cellular context.

Signaling Pathway and Mechanism of Action

The mechanism by which this compound impacts H2AT120p levels is a direct inhibition of the upstream kinase, VprBP. The signaling pathway is linear and provides a clear basis for the therapeutic hypothesis.

Caption: VprBP-mediated H2AT120p signaling pathway and its inhibition by this compound.

Experimental Protocols

Verifying the effect of this compound on H2AT120p levels requires specific molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol: Western Blot for H2AT120p Quantification

This protocol is used to measure the change in total H2AT120p levels in cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., DU145, SW620) at a density of 1x10⁶ cells per 10 cm dish.

-

Allow cells to adhere for 24 hours.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO as a vehicle control for 24 hours.

-

-

Histone Extraction:

-

Harvest cells by scraping and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂) with protease and phosphatase inhibitors.

-

Isolate nuclei by centrifugation.

-

Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.

-

Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in ddH₂O.

-

-

SDS-PAGE and Immunoblotting:

-

Quantify protein concentration using a Bradford or BCA assay.

-

Separate 10-15 µg of histone extract on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H2AT120p (e.g., rabbit anti-H2AT120p) overnight at 4°C.

-

Incubate with a loading control antibody, such as total Histone H2A or H3, on a separate blot or after stripping.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

-

-

Data Analysis:

-

Quantify band intensity using software like ImageJ.

-

Normalize the H2AT120p signal to the total H2A or H3 signal for each sample.

-

Compare the normalized values of this compound-treated samples to the DMSO control.

-

Protocol: Chromatin Immunoprecipitation (ChIP) for Gene-Specific H2AT120p

This protocol determines if this compound treatment reduces H2AT120p levels at the promoter regions of specific VprBP target genes.

-

Cell Treatment and Cross-linking:

-

Treat cells with this compound or DMSO as described in Protocol 5.1.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse cells to isolate nuclei.

-

Resuspend nuclei in a sonication buffer (e.g., containing SDS, EDTA, Tris).

-

Sonicate the chromatin to shear DNA into fragments of 200-500 bp.

-

Centrifuge to pellet debris and collect the supernatant containing sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G agarose beads.

-

Incubate a fraction of the chromatin overnight at 4°C with an anti-H2AT120p antibody. Use a non-specific IgG as a negative control.

-

Add Protein A/G beads to pull down the antibody-chromatin complexes.

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis by qPCR:

-

Perform quantitative PCR (qPCR) on the purified DNA using primers specific to the promoter regions of known VprBP target genes.

-

Analyze the results using the percent input method to determine the enrichment of H2AT120p at specific gene loci.

-

Compare enrichment levels between this compound-treated and DMSO-treated samples.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the efficacy of this compound.

Caption: Experimental workflow for evaluating this compound's effect on H2AT120p.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a key epigenetic pathway in cancer. Its ability to selectively inhibit VprBP and consequently reduce H2AT120p levels provides a direct mechanism for reactivating tumor suppressor genes. The protocols and data presented in this guide offer a framework for researchers to study this compound and the broader role of the VprBP-H2AT120p axis. Future research should focus on the pharmacokinetic and pharmacodynamic properties of this compound in more advanced preclinical models, its efficacy in combination with other anti-cancer agents, and the identification of biomarkers to predict patient response.

References

- 1. VprBP directs epigenetic gene silencing through histone H2A phosphorylation in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VprBP Has Intrinsic Kinase Activity Targeting Histone H2A and Represses Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VprBP/DCAF1 Triggers Melanomagenic Gene Silencing through Histone H2A Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

B32B3: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

B32B3 is a cell-permeable, ATP-competitive small-molecule inhibitor of VprBP (Vpr binding protein), also known as DCAF1 (DDB1- and CUL4-associated factor 1).[1][2] VprBP exhibits intrinsic kinase activity, specifically phosphorylating histone H2A at threonine 120 (H2AT120p). This epigenetic modification is implicated in the transcriptional repression of tumor suppressor genes, thereby promoting cancer cell proliferation and tumor growth. This compound selectively inhibits this kinase activity, leading to the reactivation of these critical regulatory genes and subsequent suppression of tumorigenesis. This guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in cancer research.

Core Concepts: The VprBP-H2AT120p Signaling Axis

VprBP is a key player in a novel oncogenic signaling pathway. Its kinase activity leads to the phosphorylation of H2A at T120, a modification that contributes to the formation of transcriptionally silent chromatin at the promoter regions of a large set of tumor suppressor genes.[1] This silencing facilitates unchecked cell cycle progression and proliferation.

The inhibitor this compound directly targets the kinase domain of VprBP, preventing the phosphorylation of H2A. This action reverses the transcriptional repression, allowing for the expression of tumor suppressor genes and ultimately leading to an anti-proliferative effect in cancer cells.

Signaling Pathway Diagram

The following diagram illustrates the VprBP-H2AT120p signaling pathway and the mechanism of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

Table 1: this compound Inhibitor Profile

| Parameter | Value | Cell Line | Reference |

| IC50 (H2AT120p) | 0.5 µM | DU-145 (Prostate) | [3][4] |

| IC50 (VprBP Kinase Activity) | 0.6 µM | In vitro | |

| Selectivity | >100-fold vs. 33 other kinases | Panel Assay |

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line | This compound Concentration | Result | Reference |

| Cell Proliferation | DU-145 (Prostate) | 0.5 µM | Strong suppression | |

| Colony Formation | G361 (Melanoma) | Not Specified | Adverse effect on colony growth | |

| Gene Expression (qRT-PCR) | DU-145 (Prostate) | 1 µM | Upregulation of VprBP target genes |

Table 3: In Vivo Efficacy of this compound in Xenograft Model

| Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Nude Mice | DU-145 (Prostate) | 5 mg/kg, i.p., twice weekly for 3 weeks | 70-75% | |

| Nude Mice | G361 (Melanoma) | Not Specified | Mitigation of melanoma tumor growth |

Detailed Experimental Protocols

Western Blot for H2AT120p Detection

This protocol is for the detection of histone H2A phosphorylation at threonine 120 in response to this compound treatment.

Workflow Diagram:

References

Pharmacokinetic properties of B32B3 in mouse models

A-1: Executive Summary

To the intended audience of researchers, scientists, and drug development professionals: This document serves as a technical guide on the pharmacokinetic (PK) properties of novel compounds in preclinical mouse models. Due to the absence of publicly available data for a substance designated "B32B3," this guide utilizes a realistic, hypothetical compound, termed "Compound-X," to illustrate the requisite data presentation, experimental protocols, and visualizations essential for a comprehensive PK profile assessment. The methodologies and data structures herein are based on established industry and academic standards for preclinical drug development and are designed to provide a robust framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[1][2]

A-2: Pharmacokinetic Profile of Compound-X

The pharmacokinetic properties of a compound describe its journey through the body, a critical aspect of drug development.[2] Key parameters are quantified to predict a drug's efficacy and safety. The following tables summarize the single-dose pharmacokinetic parameters of Compound-X in Balb/cJ mice following intravenous (IV) and oral (PO) administration.

Table 1: Intravenous (IV) Administration of Compound-X (1 mg/kg)

| Parameter | Unit | Value | Description |

| C₀ | ng/mL | 1500 | Initial plasma concentration |

| t₁/₂ | h | 4.2 | Elimination half-life |

| AUC₀-inf | ng·h/mL | 6300 | Area under the plasma concentration-time curve from time zero to infinity |

| CL | mL/h/kg | 2.6 | Clearance |

| Vd | L/kg | 0.8 | Volume of distribution |

Table 2: Oral (PO) Administration of Compound-X (10 mg/kg)

| Parameter | Unit | Value | Description |

| Cₘₐₓ | ng/mL | 2100 | Maximum observed plasma concentration |

| Tₘₐₓ | h | 0.5 | Time to reach Cₘₐₓ |

| t₁/₂ | h | 4.5 | Elimination half-life |

| AUC₀-inf | ng·h/mL | 13230 | Area under the plasma concentration-time curve from time zero to infinity |

| F (%) | % | 21 | Oral Bioavailability |

B-1: Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacokinetic studies.

B-1.1: Animal Studies

-

Animal Model: Male Balb/cJ mice, aged 8-10 weeks, were used for all studies.[3] The use of specific, well-characterized mouse strains is a standard practice in preclinical evaluations.[4]

-

Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

-

Dosing:

-

Intravenous (IV): Compound-X was formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline. A single dose of 1 mg/kg was administered via the tail vein.

-

Oral (PO): Compound-X was suspended in a vehicle of 0.5% methylcellulose in water and administered via oral gavage at a dose of 10 mg/kg.

-

-

Sample Collection: Blood samples (~50 µL) were collected from the saphenous vein at predetermined time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Samples were collected into heparinized tubes and centrifuged to obtain plasma. Plasma samples were stored at -80°C until analysis.

B-1.2: Bioanalytical Method

-

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of Compound-X in plasma.

-

Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard.

-

Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer was used for analysis.

-

Calibration: The method was linear over a dynamic range of 1-2000 ng/mL.

B-1.3: Pharmacokinetic Analysis

-

Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

C-1: Visualizations

Diagrams are provided to illustrate experimental workflows and the hypothetical mechanism of action for Compound-X.

References

- 1. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme [mdpi.com]

- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In vitro ADME, mouse pharmacokinetics of LD14b, and bioanalysis of a novel aβ 17β-HSD10 modulator for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategies for Reactivating Tumor Suppressor Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inactivation of tumor suppressor genes (TSGs) is a fundamental characteristic of cancer.[1] This inactivation allows cancer cells to evade critical regulatory checkpoints that control cell growth, proliferation, and apoptosis.[1] Consequently, the reactivation of these silenced TSGs represents a promising therapeutic strategy to halt or reverse tumorigenesis. This technical guide provides an in-depth overview of the core mechanisms behind TSG silencing and explores current and emerging strategies for their reactivation. We will delve into key signaling pathways, present quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and provide visual representations of these complex biological processes.

Introduction: The Guardians of the Genome

Tumor suppressor genes encode proteins that play a crucial role in maintaining genomic stability. These proteins are involved in a variety of cellular processes, including:

-

Inhibition of cell cycle progression: Proteins like Retinoblastoma (RB) prevent cells from advancing from the G1 to the S phase of the cell cycle.[1]

-

Induction of apoptosis: The p53 protein, often called the "guardian of the genome," can trigger programmed cell death in response to extensive DNA damage.[2]

-

DNA repair: Proteins such as BRCA1 and BRCA2 are integral to the repair of DNA double-strand breaks.[1]

Cancer cells employ various mechanisms to silence these critical genes, creating a permissive environment for uncontrolled growth.

Mechanisms of Tumor Suppressor Gene Inactivation

The two primary mechanisms by which cancer cells inactivate tumor suppressor genes are genetic mutation and epigenetic silencing.

-

Genetic Mutation: The "two-hit hypothesis" posits that for most TSGs, both alleles must be mutated for their function to be lost, as these mutations are typically recessive.

-

Epigenetic Silencing: This involves modifications to the DNA or its associated proteins that alter gene expression without changing the DNA sequence itself. A key player in this process is the Polycomb Repressive Complex 2 (PRC2), which cancer cells can hijack to silence TSGs.

Key Signaling Pathways and Therapeutic Interventions

Several signaling pathways are central to the function of tumor suppressor genes. Understanding these pathways is critical for developing strategies to reactivate them.

The p53 Pathway

The p53 protein is a transcription factor that, when activated by cellular stress such as DNA damage, induces the expression of genes that lead to cell cycle arrest or apoptosis. In over 50% of human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein.

Therapeutic Strategy: Reactivating Mutant p53

A promising approach is to develop small molecules that can restore the wild-type conformation and function of mutant p53.

Caption: The p53 signaling pathway and a therapeutic intervention point.

The BCL-2 Family and Apoptosis

The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of the intrinsic apoptosis pathway. Anti-apoptotic proteins like BCL-2 sequester pro-apoptotic proteins, preventing cell death. Many cancers overexpress these anti-apoptotic proteins to survive.

Therapeutic Strategy: BH3 Mimetics

BH3 mimetics are a class of drugs that mimic the action of pro-apoptotic BH3-only proteins. They bind to and inhibit anti-apoptotic BCL-2 family members, thereby liberating pro-apoptotic proteins and triggering apoptosis. Venetoclax is a clinically approved BH3 mimetic that targets BCL-2.

Caption: The BCL-2 family's role in apoptosis and the mechanism of BH3 mimetics.

Epigenetic Regulation by PRC2

The Polycomb Repressive Complex 2 (PRC2) is an enzyme complex that silences genes by adding methyl groups to histone proteins. Cancer cells can misdirect PRC2 to tumor suppressor genes, leading to their inactivation.

Therapeutic Strategy: PRC2 Inhibition and Displacement

One strategy is to inhibit the catalytic activity of PRC2. Another novel approach involves using RNA molecules to displace PRC2 from the promoter regions of tumor suppressor genes, thereby reactivating their expression.

Caption: Epigenetic silencing by PRC2 and a therapeutic strategy for reactivation.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies.

Table 1: Preclinical Efficacy of BH3 Mimetics

| Compound | Target | Cancer Type | IC50 (nM) | Reference |

| Venetoclax | BCL-2 | Chronic Lymphocytic Leukemia | < 1 | |

| Navitoclax | BCL-2/BCL-xL | Small Cell Lung Cancer | 30 - 300 | |

| A-1155463 | BCL-xL | Various Solid Tumors | < 1 |

Table 2: Clinical Trial Data for Mutant p53 Reactivators

| Compound | Cancer Type | Phase | Objective Response Rate (%) | Reference |

| APR-246 (eprenetapopt) | Myelodysplastic Syndromes | II | 55 | F.A.S.T. Trial |

| COTI-2 | Head and Neck Squamous Cell Carcinoma | I | N/A (Stable Disease) | COTI-2-01 Trial |

Note: Clinical trial data is constantly evolving. The information presented here is based on publicly available data as of late 2023.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Objective: To identify the genomic locations where a specific protein (e.g., PRC2) is bound.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Use an antibody specific to the protein of interest to pull down the protein-DNA complexes.

-

Reverse Cross-linking: Reverse the cross-links to release the DNA.

-

DNA Purification and Sequencing: Purify the DNA and prepare it for high-throughput sequencing.

-

Data Analysis: Align the sequence reads to a reference genome to identify regions of protein binding.

Reverse Transcription Quantitative PCR (RT-qPCR)

Objective: To measure the expression levels of specific genes (e.g., tumor suppressor genes).

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

Quantitative PCR: Amplify the cDNA using gene-specific primers in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified DNA.

-

Data Analysis: Determine the relative expression of the target gene by comparing its amplification to that of a reference (housekeeping) gene.

Methylation-Specific PCR (MSP)

Objective: To determine the methylation status of CpG islands in the promoter regions of genes.

Protocol:

-

DNA Extraction and Bisulfite Treatment: Isolate genomic DNA and treat it with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Perform two separate PCR reactions using primers specific for either the methylated or the unmethylated DNA sequence.

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band in the "methylated" reaction indicates methylation, while a band in the "unmethylated" reaction indicates a lack of methylation.

Conclusion and Future Directions

The reactivation of tumor suppressor genes holds immense promise for the future of cancer therapy. While significant progress has been made, particularly with the development of BH3 mimetics, challenges remain. The heterogeneity of tumors and the complexity of the signaling networks involved necessitate a multi-pronged approach. Future research will likely focus on:

-

Combination Therapies: Combining TSG-reactivating agents with conventional chemotherapy, targeted therapies, and immunotherapies to achieve synergistic effects.

-

Personalized Medicine: Identifying biomarkers that can predict which patients are most likely to respond to specific TSG-reactivating drugs.

-

Novel Delivery Systems: Developing more efficient and targeted methods for delivering these therapeutic agents to cancer cells.

By continuing to unravel the intricate mechanisms of tumor suppression, the scientific community can pave the way for a new generation of more effective and less toxic cancer treatments.

References

An In-depth Technical Guide to the ATP-Competitive Inhibition of VprBP by B32B3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule B32B3 and its mechanism of action as an ATP-competitive inhibitor of the Vpr (HIV-1) binding protein (VprBP), also known as DDB1 and CUL4 associated factor 1 (DCAF1). VprBP possesses an intrinsic kinase activity, specifically targeting histone H2A at threonine 120 (H2AT120p), a post-translational modification linked to the transcriptional repression of tumor suppressor genes.[1] this compound has emerged as a crucial tool for studying the biological roles of VprBP and as a potential therapeutic agent in oncology.

Core Mechanism: ATP-Competitive Inhibition of VprBP Kinase Activity

This compound is a cell-permeable, potent, and selective ATP-competitive inhibitor of VprBP. Its primary mechanism of action is to target the catalytic domain of VprBP, thereby blocking the phosphorylation of histone H2A at Thr120.[2][3] This inhibition reactivates the expression of aberrantly silenced growth-regulatory genes in cancer cells.[2] The functional significance of this inhibition is underscored by the subsequent suppression of cancer cell proliferation and tumor growth.

Quantitative Data: Inhibitory Potency and Selectivity

This compound demonstrates potent and selective inhibition of VprBP's kinase activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Target | Cell Line | IC50 (µM) | Reference |

| DCAF1/VprBP | - | 0.6 | |

| H2AT120p | DU-145 (Prostate Cancer) | 0.5 | |

| H2AT120p | G361 and MeWo (Melanoma) | 0.1 |

Notably, this compound exhibits over 100-fold greater selectivity for VprBP compared to a panel of 33 other protein kinases, indicating a favorable specificity profile.